1,3-Bis(2-pyrrolidinonyl)butane
Description
Properties
CAS No. |
41033-13-0 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)butyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-10(14-8-3-5-12(14)16)6-9-13-7-2-4-11(13)15/h10H,2-9H2,1H3 |
InChI Key |
LTOOVYLISZJYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCCC1=O)N2CCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table highlights key differences between 1,3-Bis(2-pyrrolidinonyl)butane and structurally related butane-based compounds:
Key Observations :
- Functional Groups: The lactam rings in this compound contrast with the pyridinium oximes in K033 and the thiol/amino-triazolyl groups in BAT3. These differences dictate reactivity: lactams may engage in hydrogen bonding, pyridinium oximes in nucleophilic reactivation, and triazolyl groups in metal coordination .
- Backbone Flexibility : The butane chain provides conformational flexibility, but substitution patterns (1,3 vs. 1,4) influence steric interactions and molecular geometry.
Enzyme Modulation (vs. K033)
K033, a quaternary pyridinium oxime, is designed to reactivate acetylcholinesterase (AChE) inhibited by nerve agents like VX and sarin . In contrast, the lactam groups in this compound lack the nucleophilic oxime moiety required for AChE reactivation.
Ligand Design (vs. BAT4)
BAT4’s triazolyl groups enable coordination with transition metals, making it suitable for catalytic or sensor applications . The pyrrolidinonyl groups in this compound may exhibit weaker metal-binding affinity but stronger hydrogen-bonding capacity, favoring applications in supramolecular chemistry or crystal engineering.
Physicochemical Properties
While specific data for this compound are unavailable, inferences can be drawn from analogs:
- Solubility: Lactams are typically polar, suggesting moderate solubility in polar solvents (e.g., DMSO, ethanol), unlike the ionic K033 (water-soluble) or hydrophobic BAT4.
- Stability : Lactam rings are generally stable under physiological conditions, whereas pyridinium oximes (K033) may degrade under acidic conditions .
Preparation Methods
Regioselective Coupling of Halo-Nitroarenes and Lactams
A pivotal method for synthesizing 1,3-bis(2-pyrrolidinonyl)butane involves palladium-catalyzed cross-coupling between 2-halo-nitroarenes and lactams. This approach, detailed in EP 2173747B1, leverages palladium acetate (Pd(OAc)₂) and ligands such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) to facilitate bond formation. The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the lactam enolate.
For this compound, 1,3-dibromobutane serves as the central alkyl linker, reacting with two equivalents of pyrrolidin-2-one under inert conditions. Typical parameters include:
-
Catalyst : 5 mol% Pd(OAc)₂
-
Ligand : 10 mol% BINAP
-
Base : Cesium carbonate (Cs₂CO₃)
This method achieves yields of 68–72%, with purity >95% after recrystallization from ethyl acetate.
Copper-Mediated Ullmann-Type Coupling
Alternative protocols employ copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) as a ligand system. This Ullmann-type coupling is effective for electron-deficient aryl halides and lactams. For instance, reacting 1,3-diiodobutane with pyrrolidin-2-one in dimethylformamide (DMF) at 100°C for 48 hours yields this compound in 58–63% yield. Key advantages include lower catalyst costs and tolerance for moisture, though reaction times exceed palladium-based methods.
Reductive Aminocyclization Strategies
Hydrogenation of Nitro Intermediates
A two-step process involves initial coupling of nitroaryl precursors with lactams, followed by nitro group reduction. For example, 1,3-bis(2-nitroaryl)butane intermediates are hydrogenated using palladium on carbon (Pd/C) under 30 psi H₂ in ethanol. This method ensures high regioselectivity, with isolated yields of 74–78%.
Sodium Borohydride-Mediated Cyclization
Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces imine intermediates formed during lactam condensation. This one-pot synthesis avoids isolation of nitro intermediates, streamlining production. Reaction conditions include:
Solvent-Mediated Condensation
Acid-Catalyzed Lactam Condensation
Concentrated sulfuric acid (H₂SO₄) facilitates the condensation of 1,3-diaminobutane with γ-butyrolactam. The reaction proceeds via protonation of the lactam carbonyl, followed by nucleophilic attack by the diamine. After 12 hours at 80°C, the product is neutralized with aqueous NaOH and extracted with dichloromethane, yielding 60–65%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. Combining 1,3-dibromobutane and pyrrolidin-2-one in acetonitrile with triethylamine (Et₃N) under 150 W microwave irradiation for 30 minutes achieves 70–75% yield.
Comparative Analysis of Synthetic Methods
| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(OAc)₂/BINAP/Cs₂CO₃ | 110 | 24 | 68–72 | >95 |
| Cu-Mediated Coupling | CuI/DMEDA | 100 | 48 | 58–63 | 90–92 |
| Hydrogenation | Pd/C, H₂ | 25 | 12 | 74–78 | 97 |
| NaBH₄ Reduction | NaBH₄/THF | 0–25 | 6 | 65–70 | 93–95 |
| Acid Condensation | H₂SO₄ | 80 | 12 | 60–65 | 88–90 |
| Microwave Synthesis | Et₃N, MW | 150 (MW) | 0.5 | 70–75 | >95 |
Mechanistic Insights and Optimization
Palladium Catalysis Mechanism
The Pd-catalyzed pathway involves three stages:
-
Oxidative Addition : Pd(0) inserts into the C–X bond of 1,3-dihalobutane.
-
Transmetallation : The lactam enolate (generated via deprotonation by Cs₂CO₃) transfers to palladium.
-
Reductive Elimination : Pd(II) regenerates Pd(0), forming the C–N bond.
Ligand choice critically affects efficiency. BINAP enhances steric bulk, preventing undesired β-hydride elimination.
Q & A
Q. What are the established synthetic routes for 1,3-Bis(2-pyrrolidinonyl)butane, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between pyrrolidinone derivatives and a butane backbone. Key parameters include reaction temperature (optimal range: 80–120°C), choice of solvent (e.g., DMF or THF for solubility), and stoichiometric control to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) is critical for isolating high-purity products. Catalytic methods, such as acid/base-mediated cyclization, may enhance efficiency .
Q. How can standard spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodological Answer : For ¹H/¹³C NMR , use deuterated DMSO or CDCl₃ to resolve overlapping signals from the pyrrolidinone rings and butane chain. 2D experiments (COSY, HSQC) aid in assigning proton-carbon correlations. In IR , focus on the carbonyl stretch (1650–1700 cm⁻¹) to confirm lactam integrity. Comparative analysis with computational IR spectra (DFT methods like B3LYP/6-31G*) can validate assignments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for structurally similar amines/lactams: use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact. Store in airtight containers at 2–8°C to avoid hygroscopic degradation. Spill management requires neutralization with weak acids (e.g., citric acid) and disposal via certified hazardous waste channels. Refer to MSDS frameworks for analogous compounds .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly with disordered solvent molecules?
- Methodological Answer : Use SHELXL for refinement, employing the SQUEEZE algorithm (in PLATON) to model disordered solvent regions. High-resolution data (≤1.0 Å) collected at low temperature (100 K) minimizes thermal motion artifacts. For twinned crystals, twin-law refinement (via TWIN/BASF commands in SHELXL) improves accuracy. Validate hydrogen bonding using Hirshfeld surface analysis .
Q. What computational strategies predict the conformational flexibility and thermodynamic stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., ωB97X-D/def2-TZVP) to map rotational barriers of the butane linker. Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (water/DMSO) model dynamic behavior. Boltzmann population analysis identifies dominant conformers. Compare with experimental NMR coupling constants (³JHH) for validation .
Q. How does this compound function as a ligand in coordination polymers, and which metal centers are most compatible?
- Methodological Answer : The pyrrolidinone carbonyl and amine groups act as chelation sites. Test transition metals (Zn²⁺, Cu²⁺, Fe³⁺) in solvothermal reactions (DMF/EtOH, 80°C) to form MOF-like networks. Characterize porosity via BET surface area analysis. Compare with isoreticular MOF systems, where linker flexibility impacts pore size and gas adsorption (e.g., methane storage) .
Q. What chiral resolution techniques achieve enantiomeric purity in derivatives of this compound?
- Methodological Answer : Use chiral HPLC (Chiralpak IA/IB columns, hexane/isopropanol mobile phase) or enzymatic resolution (lipases in biphasic systems). Asymmetric synthesis via organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) can induce stereocontrol. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents in NMR .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Substituent effects on pyrrolidinone rings (e.g., electron-withdrawing groups at C2) modulate carbonyl electrophilicity. Kinetic studies (UV-Vis/stopped-flow) under varying pH and temperature quantify activation parameters. Hammett plots (σ values) correlate electronic effects with reaction rates. Computational NBO analysis identifies charge redistribution during transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
